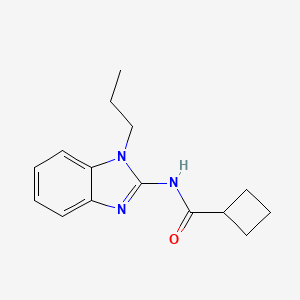
N-(1-propylbenzimidazol-2-yl)cyclobutanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-propylbenzimidazol-2-yl)cyclobutanecarboxamide is an organic compound that features a benzimidazole moiety fused with a cyclobutanecarboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-propylbenzimidazol-2-yl)cyclobutanecarboxamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative under acidic conditions.
Cyclobutanecarboxamide Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(1-propylbenzimidazol-2-yl)cyclobutanecarboxamide can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce reduced benzimidazole analogs .
Scientific Research Applications
N-(1-propylbenzimidazol-2-yl)cyclobutanecarboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Pharmaceuticals: The compound is studied for its potential use in developing new drugs for various diseases, including infectious diseases and neurological disorders.
Material Science: It is investigated for its potential use in the development of new materials with unique properties, such as enhanced stability and bioavailability.
Mechanism of Action
The mechanism of action of N-(1-propylbenzimidazol-2-yl)cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like 2-phenylbenzimidazole and 5,6-dimethylbenzimidazole share structural similarities with N-(1-propylbenzimidazol-2-yl)cyclobutanecarboxamide.
Cyclobutanecarboxamide Derivatives: Compounds such as cyclobutanecarboxylic acid amide and its analogs are structurally related.
Uniqueness
This compound is unique due to its specific combination of a benzimidazole core with a cyclobutanecarboxamide group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
N-(1-propylbenzimidazol-2-yl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-2-10-18-13-9-4-3-8-12(13)16-15(18)17-14(19)11-6-5-7-11/h3-4,8-9,11H,2,5-7,10H2,1H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHEVQAASJIPWPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1NC(=O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,5-Dimethyl-4-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,2-oxazole](/img/structure/B7636859.png)
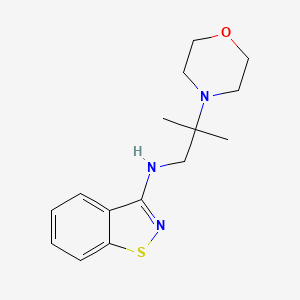
![5-[(5-phenyl-1,3,4-oxadiazol-2-yl)methylsulfanyl]-N-propan-2-yl-1,3,4-thiadiazol-2-amine](/img/structure/B7636867.png)
![1-[[3-(Benzotriazol-1-yloxymethyl)phenyl]methoxy]benzotriazole](/img/structure/B7636875.png)
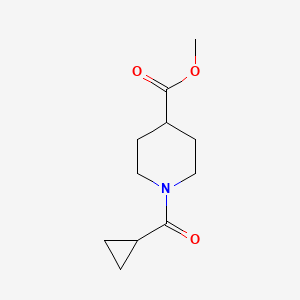
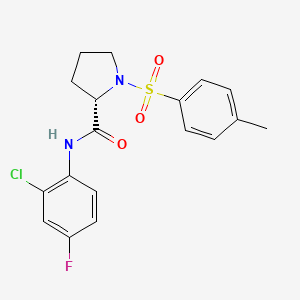
![2-[[(4-Chlorophenyl)-cyclobutylmethyl]amino]acetonitrile](/img/structure/B7636884.png)
![3-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B7636888.png)
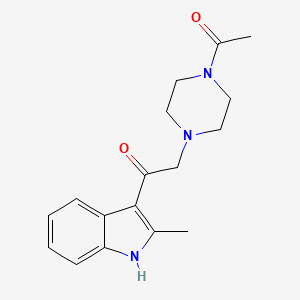
![6-methoxy-N-[(3-methoxyphenyl)methyl]-N,2-dimethylquinolin-4-amine](/img/structure/B7636905.png)

![[2-(2-Nitroanilino)-2-oxoethyl] 2-cyclopropylquinoline-4-carboxylate](/img/structure/B7636935.png)
![N-(imidazo[1,2-a]pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B7636937.png)
![7-methoxy-4-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanylmethyl)chromen-2-one](/img/structure/B7636944.png)
